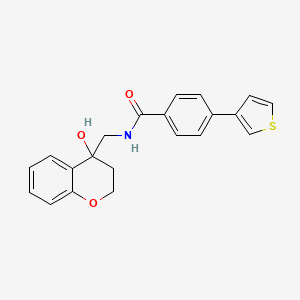

N-((4-hydroxychroman-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-4-thiophen-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c23-20(16-7-5-15(6-8-16)17-9-12-26-13-17)22-14-21(24)10-11-25-19-4-2-1-3-18(19)21/h1-9,12-13,24H,10-11,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAXWWXQPXJXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multiple steps:

Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Introduction of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group on the chroman ring can undergo oxidation to form a ketone.

Reduction: The benzamide group can be reduced to an amine under hydrogenation conditions.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles like bromine or chloromethyl methyl ether.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-4-(thiophen-3-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The chroman ring could be involved in antioxidant activity, while the thiophene ring might contribute to electronic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzamide derivatives with variations in substituents, heterocycles, and pharmacological profiles. Key analogues include:

Key Observations

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., trifluoromethyl in 9b) enhance receptor binding affinity (IC₅₀ = 12 nM) compared to electron-donating groups (e.g., methoxy in WW-III-55) .

- The hydroxychroman group in the target compound may improve solubility and hydrogen bonding compared to diazepane or piperazine analogues .

Synthetic Yields :

- Yields for benzamide derivatives range from 33% to 56%, influenced by steric hindrance (e.g., bulky diazepane in 9c vs. flexible ethoxyethyl linkers in ).

Thermal and Chemical Stability :

- Nitrobenzamide derivatives (e.g., ) exhibit superior thermal stability (planar structure, hydrogen-bonded layers) compared to thiophen-containing analogues, which prioritize bioactivity over material properties.

Pharmacological Specificity :

- Thiophen-3-yl substitution (vs. thiophen-2-yl in ) enhances steric complementarity with hydrophobic receptor pockets, as seen in D3 receptor ligands .

Research Findings and Implications

- Neuroactive Potential: The hydroxychroman moiety may confer antioxidant properties, complementing the dopamine receptor modulation seen in analogues like WW-III-55 .

- Synthetic Challenges: The methylene bridge in the target compound requires precise coupling conditions to avoid side reactions (e.g., N- vs. S-alkylation, as noted in triazole synthesis ).

- Comparative Efficacy : While diazepane-based compounds (e.g., 9b) show high in vitro potency, hydroxychroman derivatives may offer improved metabolic stability for in vivo applications .

Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 9b | 9c | WW-III-55 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~450 (est.) | 507 | 483 | 494 |

| LogP (Predicted) | 3.2 | 4.1 | 3.8 | 3.5 |

| Hydrogen Bond Donors | 2 | 1 | 1 | 2 |

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a chroman moiety, derived from 4-hydroxycoumarin, which contributes to its stability and reactivity. The presence of the thiophene ring enhances its electronic properties, potentially influencing its pharmacological profile. The general structure can be represented as follows:

Research indicates that compounds with similar structures to this compound may interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. Preliminary studies suggest that this compound may exhibit selective binding characteristics, enhancing its efficacy as a therapeutic agent.

2. In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, studies on related compounds have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The structure-activity relationship (SAR) analysis indicates that modifications in the chroman or thiophene moieties can significantly affect inhibitory potency.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 2.7 | AChE |

| N-(4-hydroxyphenyl)acetamide | 5.0 | AChE |

| N-((4-hydroxychroman-4-yl)methyl)-2-(thiophen-2-yl)acetamide | TBD | TBD |

Case Study 1: Acetylcholinesterase Inhibition

A study focused on a series of coumarin-based compounds demonstrated that modifications to the chroman structure could enhance AChE inhibition. The compound with the most potent activity exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another area of investigation involves evaluating the anticancer properties of compounds similar to this compound. Research has shown that certain derivatives can induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Future Directions

Given the preliminary findings, further research is warranted to explore the full pharmacological potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile.

- Mechanistic Studies : To elucidate the specific molecular interactions and pathways involved.

- Structural Modifications : To optimize biological activity through SAR analysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-hydroxychroman-4-yl)methyl)-4-(thiophen-3-yl)benzamide, and how can reaction conditions be controlled to maximize yield and purity?

- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amide bond formation) between chroman-methylamine and 4-(thiophen-3-yl)benzoyl chloride. Key steps include:

- Reagent Selection : Use coupling agents like HATU or EDCI with DMF as a solvent to facilitate amide bond formation .

- Temperature Control : Maintain reflux conditions (e.g., 66°C in THF) to ensure complete reaction while minimizing side products .

- Purification : Normal-phase chromatography (e.g., dichloromethane/methanol gradients) or reverse-phase HPLC ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., thiophene protons at δ 7.3–7.6 ppm, chroman methylene at δ 3.8–4.2 ppm) .

- Mass Spectrometry (LC/MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .

- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity and detect impurities .

Q. How can researchers design experiments to evaluate the compound's interaction with biological targets such as enzymes or receptors?

- Methodology :

- Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands to measure IC₅₀ values (e.g., HDAC inhibition assays) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for receptor-ligand interactions .

- Competitive Binding Studies : Displace known ligands (e.g., [³H]-labeled compounds) to determine Kᵢ values .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data across different experimental models?

- Methodology :

- Dose-Response Validation : Test activity across multiple concentrations to exclude off-target effects .

- Cell Line Profiling : Compare results in primary cells vs. immortalized lines to assess model relevance .

- Orthogonal Assays : Confirm findings using complementary techniques (e.g., Western blotting for protein expression alongside enzymatic activity) .

Q. What in vitro and in vivo models are appropriate for assessing the compound's pharmacokinetic properties and toxicity profile?

- Methodology :

- In Vitro ADME : Use hepatic microsomes for metabolic stability and Caco-2 cells for permeability .

- In Vivo Toxicity : Conduct Ames tests (for mutagenicity) and rodent acute toxicity studies (LD₅₀ determination) .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models .

Q. How can structure-activity relationship (SAR) studies be structured to identify critical functional groups in the compound for target modulation?

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., thiophene → furan substitution, chroman methylation) .

- Biological Testing : Compare IC₅₀ values across analogs to identify pharmacophores .

- Computational Mapping : Overlay SAR data with molecular docking results to pinpoint binding interactions .

Q. What computational approaches are recommended for predicting the compound's binding affinity and selectivity towards potential therapeutic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target active sites .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding .

Q. How should researchers address discrepancies between computational predictions and experimental results in the compound's mechanism of action?

- Methodology :

- Force Field Refinement : Adjust parameters (e.g., partial charges) to better match experimental data .

- Co-crystallization : Obtain X-ray structures of ligand-target complexes to validate docking poses .

- Activity Cliff Analysis : Identify regions where small structural changes cause large activity shifts .

Q. What are the best practices for ensuring reproducibility in synthesizing and testing derivatives of this compound across different laboratories?

- Methodology :

- Standardized Protocols : Publish detailed SOPs for synthesis, purification, and bioassays .

- Reference Standards : Share characterized batches (e.g., via PubChem) for cross-lab validation .

- Blinded Studies : Conduct inter-laboratory comparisons to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.